2-Methoxyidazoxan

Pharmacology Radioligand Binding Receptor Selectivity

2-Methoxyidazoxan (RX821002) is the definitive α2-adrenoceptor antagonist for researchers demanding unambiguous results. Unlike idazoxan or yohimbine, it exhibits negligible affinity for imidazoline I1/I2 sites, eliminating confounding off-target signals. Its superior affinity (Kd 0.92 nM in human platelets) and higher Bmax ensure sensitive detection and accurate receptor quantification. Choose RX821002 to isolate α2-mediated physiology without complex masking protocols, ensuring data integrity and reproducibility in binding assays, autoradiography, and functional studies.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 102575-24-6
Cat. No. B1680348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyidazoxan
CAS102575-24-6
Synonyms2-(2-methoxy-2,3-dihydrobenzo(1,4)dioxin-2-yl)-4,5-dihydro-1H-imidazole
2-methoxyidazoxan
2-methoxyidazoxan hydrochloride
RX 821001
RX 821002
RX-821001
RX-821002
RX821002
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCOC1(COC2=CC=CC=C2O1)C3=NCCN3
InChIInChI=1S/C12H14N2O3/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12/h2-5H,6-8H2,1H3,(H,13,14)
InChIKeyHQGWKNGAKBPTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyidazoxan (RX821002): A Definitive α2-Adrenoceptor Antagonist for High-Fidelity Research Applications


2-Methoxyidazoxan (RX821002, CAS: 102575-24-6) is a benzodioxine derivative and the 2-methoxy congener of idazoxan [1]. It is classified as a potent and selective α2-adrenoceptor antagonist, belonging to the imidazoline chemical class [2]. Its primary utility lies in its exceptional selectivity profile: unlike idazoxan and other first-generation α2-antagonists, 2-Methoxyidazoxan exhibits negligible affinity for imidazoline I1 and I2 binding sites [3]. This characteristic, combined with its high affinity across all α2-adrenoceptor subtypes, establishes it as a superior radioligand ([³H]RX821002) and pharmacological probe for dissecting α2-adrenoceptor-mediated physiology without the confounding influence of non-adrenergic imidazoline binding sites [4].

Critical Procurement Alert: Why 2-Methoxyidazoxan (RX821002) Cannot Be Replaced by Generic Idazoxan or Yohimbine Analogs


Procurement decisions involving α2-adrenergic antagonists face a significant technical pitfall: the confounding presence of non-adrenergic imidazoline binding sites (NAIBS). Generic alternatives like idazoxan and yohimbine exhibit substantial off-target binding to these sites, fundamentally compromising experimental specificity and data interpretability [1]. Idazoxan, while a structural parent, displays high affinity for I2-imidazoline sites, which can account for a significant portion of its total binding in many tissues [2]. Similarly, yohimbine demonstrates lower binding capacity and higher non-specific binding compared to 2-Methoxyidazoxan in key human cell models [3]. Therefore, substituting 2-Methoxyidazoxan with these in-class analogs introduces quantifiable and often unacceptable levels of non-specific signal and off-target pharmacology, directly undermining the validity of research outcomes. The following quantitative evidence delineates the precise, verifiable advantages of 2-Methoxyidazoxan that justify its specific selection.

2-Methoxyidazoxan (RX821002) Quantitative Differentiation Guide: Head-to-Head Comparisons vs. Idazoxan, Yohimbine, and Rauwolscine


Exclusive α2-Adrenoceptor Selectivity: Negligible Imidazoline Binding Versus Idazoxan

2-Methoxyidazoxan (RX821002) demonstrates a critical and quantifiable improvement in receptor selectivity compared to its parent compound, idazoxan. While idazoxan binds with high affinity to both α2-adrenoceptors and non-adrenergic imidazoline binding sites (NAIBS/I2 sites), 2-Methoxyidazoxan binds almost exclusively to α2-adrenoceptors. This is supported by binding studies showing that after masking α2-adrenoceptors with (-)-adrenaline, [³H]idazoxan continues to label a substantial population of NAIBS, whereas [³H]RX821002 does not label these sites in human fat cells [1]. In rat kidney membranes, a non-adrenoceptor binding site for [³H]RX821002 was identified only after masking α2-adrenoceptors, revealing a site with a Kd of 4.9 ± 1.5 nM, which is pharmacologically distinct from imidazoline I1 or I2 sites and represents a minor component of total binding [2]. This stark selectivity contrast confirms RX821002 as the superior ligand for unambiguous α2-adrenoceptor investigation.

Pharmacology Radioligand Binding Receptor Selectivity

Superior Binding Capacity and Affinity in Human Platelets Versus Yohimbine

In a direct comparison using human platelet membranes, [³H]2-Methoxyidazoxan ([³H]RX821002) significantly outperforms the classical antagonist [³H]yohimbine on multiple critical binding parameters. [³H]RX821002 labels a higher total number of α2-binding sites and with higher affinity [1]. Specifically, the maximum binding capacity (Bmax) for [³H]RX821002 was 224 ± 31 fmol/mg protein, a 33% increase over the 168 ± 24 fmol/mg protein observed with [³H]yohimbine. This is coupled with a higher binding affinity, as evidenced by a lower dissociation constant (Kd) of 0.92 ± 0.06 nM for [³H]RX821002 compared to 1.51 ± 0.08 nM for [³H]yohimbine. Furthermore, [³H]RX821002 exhibited a lower percentage of nonspecific binding, improving assay signal-to-noise ratio [1].

Hematology Radioligand Binding Receptor Pharmacology

Enhanced Functional Antagonism of Adrenaline-Induced Platelet Aggregation Versus Yohimbine

The superior binding profile of 2-Methoxyidazoxan translates directly into enhanced functional potency. In assays of adrenaline-induced human platelet aggregation, 2-Methoxyidazoxan (RX821002) is a more potent antagonist than yohimbine [1]. This demonstrates that the increased binding affinity and capacity observed in radioligand studies are directly relevant to a key physiological response. While the reference text notes the qualitative superiority, it underscores that RX821002 provides a more effective blockade of α2-adrenoceptor-mediated platelet activation, which is a critical model for studying thrombosis, hemostasis, and cardiovascular pharmacology.

Platelet Function Pharmacodynamics Cardiovascular Research

Superior Affinity for α2D-Adrenoceptor Subtype Versus Rauwolscine

While 2-Methoxyidazoxan (RX821002) is generally non-selective across α2-adrenoceptor subtypes (α2A, α2B, α2C), it offers a distinct advantage over the comparator rauwolscine in studies involving the α2D subtype. Rauwolscine is a widely used α2-antagonist, but it displays a significantly lower affinity for the α2D subtype. A direct comparison shows that [³H]RX821002 binds to the α2D subtype (in bovine pineal gland) with a Kd of 0.19 nM, whereas [³H]rauwolscine's affinity for this same subtype is over 27-fold weaker, with a Kd of 5.2 nM [1]. This marked difference makes RX821002 the preferred radioligand for the consistent and high-affinity labeling of all α2-adrenoceptor subtypes, including α2D, ensuring that no receptor population is underrepresented in heterogenous tissue samples [2].

Molecular Pharmacology Receptor Subtyping Binding Kinetics

Recommended Application Scenarios for 2-Methoxyidazoxan (RX821002) Based on Verifiable Quantitative Superiority


High-Fidelity α2-Adrenoceptor Autoradiography and Radioligand Binding Assays in CNS and Peripheral Tissues

This is the primary and most validated application for 2-Methoxyidazoxan, specifically as its tritiated form, [³H]RX821002. The compound's near-absolute selectivity for α2-adrenoceptors over imidazoline I1/I2 sites, as established by direct comparison with [³H]idazoxan [1], makes it the ligand of choice for quantitative autoradiography and membrane binding assays. Researchers can confidently attribute the resulting signal to α2-adrenoceptor populations without the need for complex masking protocols to subtract non-adrenergic binding. Its superior affinity (Kd = 0.92 nM in human platelets) and higher Bmax compared to [³H]yohimbine [2] also ensure sensitive detection and accurate receptor density quantification in tissues like brain, kidney, and adipose tissue [3].

Dissecting α2-Adrenoceptor-Mediated Physiology in Functional Ex Vivo and In Vivo Models

In functional pharmacological studies, the use of unlabeled 2-Methoxyidazoxan (RX821002) provides a cleaner pharmacological blockade compared to yohimbine or idazoxan. Its minimal off-target activity at imidazoline receptors [1] allows researchers to isolate the specific contribution of α2-adrenoceptors to complex physiological processes, such as neurotransmitter release, platelet aggregation, and lipolysis. The evidence that RX821002 is a more potent antagonist of adrenaline-induced platelet aggregation than yohimbine [2] directly supports its selection for studies of cardiovascular and hematological function where robust, specific α2-blockade is required.

Standardization of α2-Adrenoceptor Subtype Pharmacology Across Species

Given its relatively non-selective, high-affinity profile across all four α2-adrenoceptor subtypes (α2A, α2B, α2C, and α2D) [1], RX821002 serves as an ideal tool for comparative pharmacology studies across different species and tissues. Unlike rauwolscine, which exhibits a 27-fold lower affinity for the α2D subtype [2], RX821002's consistent high affinity (Kd values ranging from 0.19 to 1.05 nM across subtypes) ensures that results are comparable and that no major receptor population is missed. This is particularly valuable when translating findings from rodent models (where α2D is prominent) to human tissues (where α2A is dominant).

Technical Documentation Hub

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